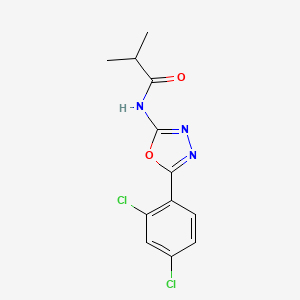

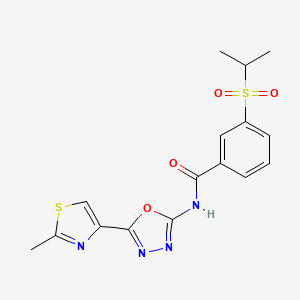

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- Formation of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide : Combine the intermediate 6-methyl-3-(thietan-3-yl)uracil with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product. X-ray analysis, NMR, and IR spectroscopy confirm its structure .

Molecular Structure Analysis

The compound’s molecular formula is C~8~H~7~Cl~2~NO , with a molecular weight of approximately 204.053 g/mol . X-ray diffraction analysis reveals that it forms orthorhombic crystals with the space group Pna21 . The conformational behavior involves internal rotation of the thietanyl group, both in the gas phase and in solution.

Scientific Research Applications

Inhibition of Acetyl- and Butyrylcholinesterase

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide and its analogs have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. These compounds exhibit moderate dual inhibition, suggesting potential therapeutic applications in treating dementias and myasthenia gravis. Their interaction with AChE and BChE involves non-covalent blocking of enzyme entry, highlighting their significance in medicinal chemistry (Pflégr et al., 2022).

Apoptosis Induction for Cancer Therapy

Research on this compound derivatives has also focused on their role as apoptosis inducers, a critical pathway for cancer treatment. These compounds have been identified through phenotypic cell-based assays and structure-activity relationship (SAR) studies, leading to the discovery of potential anticancer agents. Such studies aim at developing drugs that can effectively induce apoptosis in cancer cells, offering a pathway to novel anticancer therapies (Cai et al., 2006).

Anti-inflammatory and Anti-thrombotic Properties

Derivatives of this compound have been studied for their anti-inflammatory and anti-thrombotic effects. In vitro and in vivo models have shown that these compounds can significantly reduce inflammation and enhance clotting time, indicating their potential as therapeutic agents for inflammatory diseases and conditions requiring antithrombotic intervention. Their interaction with COX-2 and related enzymes suggests a mechanism of action that could be exploited in the development of new anti-inflammatory and antithrombotic drugs (Basra et al., 2019).

Antimicrobial Activity

Another area of research has been the antimicrobial potential of this compound derivatives. Studies have shown that these compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This suggests their utility in developing new antimicrobial agents capable of addressing the growing concern of antibiotic resistance (Kapadiya et al., 2020).

Monoamine Oxidase Inhibition

Research into this compound derivatives has also explored their potential as monoamine oxidase (MAO) inhibitors. One study found that these compounds can significantly inhibit MAO-B, an enzyme associated with neurodegenerative diseases like Parkinson's disease. This opens up possibilities for their use in treating disorders related to MAO dysfunction, providing a new avenue for therapeutic intervention in neurodegenerative diseases (Efimova et al., 2023).

properties

IUPAC Name |

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-6(2)10(18)15-12-17-16-11(19-12)8-4-3-7(13)5-9(8)14/h3-6H,1-2H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWSBSQAANSQQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorobenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2970716.png)

![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2970717.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2970730.png)

![1-{[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2970733.png)